molecular formula C21H18N2O2S B2457541 7-(4-methoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105238-02-5

7-(4-methoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2457541
CAS No.: 1105238-02-5
M. Wt: 362.45
InChI Key: GRVKMIQYOFUUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-methoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H18N2O2S and its molecular weight is 362.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-(4-methoxyphenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-14-5-3-4-6-16(14)11-23-13-22-19-18(12-26-20(19)21(23)24)15-7-9-17(25-2)10-8-15/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVKMIQYOFUUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-methoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the thieno[3,2-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. The unique structure of this compound, characterized by a thieno[3,2-d]pyrimidine core with specific substituents, suggests various potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C21H18N2O2S, with a molecular weight of 362.45 g/mol. Its structure features:

  • A methoxyphenyl group at the 7-position.
  • A 2-methylbenzyl group at the 3-position.

These substituents contribute to its electronic properties and biological activities, making it an interesting candidate for further research.

Antimicrobial Activity

Research on thienopyrimidine derivatives indicates potential as antimicrobial agents . For instance:

  • A study in Arzneimittelforschung demonstrated moderate antibacterial activity against several bacterial strains for certain thienopyrimidine derivatives.
  • The interaction of these compounds with bacterial enzymes may inhibit bacterial growth.

Anticancer Properties

Certain thienopyrimidine derivatives have been evaluated for their anticancer properties :

  • Research published in the European Journal of Medicinal Chemistry highlighted that some thienopyrimidine derivatives exhibited promising in vitro activity against various cancer cell lines.
  • These compounds may function by inhibiting critical enzymes involved in cancer cell proliferation.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological activity may involve:

  • Inhibition of specific enzymes : Similar compounds have shown the ability to inhibit kinases and other enzymes involved in inflammatory pathways and cancer progression.
  • Modulation of cell signaling pathways : This may lead to therapeutic effects related to inflammation and cancer treatment.

Comparative Analysis with Related Compounds

The following table summarizes structural features and potential activities of compounds related to this compound:

Compound NameStructural FeaturesPotential Activity
7-Phenylthieno[3,2-d]pyrimidin-4(3H)-oneLacks methoxy and methyl groupsAntimicrobial
7-(4-Chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-oneContains a chlorophenyl groupAnticancer
7-(2-Methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-oneDifferent substitution patternCytotoxicity

Case Studies and Research Findings

While direct case studies on this compound are scarce, findings from related thienopyrimidine research provide insight into its potential:

  • Anticancer Study : In vitro studies on thienopyrimidine derivatives demonstrated significant inhibition of tumor cell lines, suggesting that modifications in substituents can enhance anticancer activity.
  • Enzyme Inhibition : Research indicates that certain derivatives can inhibit enzymes linked to inflammatory responses, providing a basis for exploring this compound's potential in treating inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.